molecular formula C11H9N3O2 B11739640 3-(5-Aminopyrimidin-4-YL)benzoic acid CAS No. 1823245-42-6

3-(5-Aminopyrimidin-4-YL)benzoic acid

Cat. No.: B11739640
CAS No.: 1823245-42-6
M. Wt: 215.21 g/mol
InChI Key: OIWCBHPUJKYCJQ-UHFFFAOYSA-N
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Description

3-(5-Aminopyrimidin-4-YL)benzoic acid is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 5-aminopyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopyrimidin-4-YL)benzoic acid typically involves the reaction of 5-aminopyrimidine with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and benzoic acid . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopyrimidin-4-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Aminopyrimidin-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Pyrimidinyl)benzoic acid
  • 3-Pyrimidin-4-yl-benzoic acid
  • Benzoic acid, 3-(4-pyrimidinyl)-

Uniqueness

3-(5-Aminopyrimidin-4-YL)benzoic acid is unique due to the presence of the 5-aminopyrimidin-4-yl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1823245-42-6

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(5-aminopyrimidin-4-yl)benzoic acid

InChI

InChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16)

InChI Key

OIWCBHPUJKYCJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N

Origin of Product

United States

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